molecular formula C8H16FNO B13990219 3-(4-Fluoropiperidin-1-yl)propan-1-ol

3-(4-Fluoropiperidin-1-yl)propan-1-ol

Cat. No.: B13990219
M. Wt: 161.22 g/mol
InChI Key: KSILFQLVPJSCEF-UHFFFAOYSA-N
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Description

3-(4-Fluoropiperidin-1-yl)propan-1-ol hydrochloride is a chemical compound that belongs to the class of piperidines. Piperidines are heterocyclic amines that are widely used in the synthesis of various pharmaceuticals and agrochemicals. This compound is characterized by the presence of a fluorine atom on the piperidine ring, which can significantly influence its chemical and biological properties.

Preparation Methods

The synthesis of 3-(4-Fluoropiperidin-1-yl)propan-1-ol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoropiperidine and propanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the nucleophilic substitution reaction.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

3-(4-Fluoropiperidin-1-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The fluorine atom on the piperidine ring can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Fluoropiperidin-1-yl)propan-1-ol hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving the modulation of biological pathways.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Fluoropiperidin-1-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The fluorine atom on the piperidine ring can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

3-(4-Fluoropiperidin-1-yl)propan-1-ol hydrochloride can be compared with other similar compounds, such as:

    Cycrimine: A piperidine derivative used as an antiparkinson drug.

    Procyclidine: Another piperidine derivative used to treat Parkinson’s disease and drug-induced extrapyramidal symptoms.

    Biperiden: A muscarinic antagonist used in the treatment of Parkinson’s disease.

The uniqueness of this compound hydrochloride lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties compared to other piperidine derivatives.

Properties

Molecular Formula

C8H16FNO

Molecular Weight

161.22 g/mol

IUPAC Name

3-(4-fluoropiperidin-1-yl)propan-1-ol

InChI

InChI=1S/C8H16FNO/c9-8-2-5-10(6-3-8)4-1-7-11/h8,11H,1-7H2

InChI Key

KSILFQLVPJSCEF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1F)CCCO

Origin of Product

United States

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